3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
CAS No.: 609335-22-0
Cat. No.: VC21392367
Molecular Formula: C16H15NO4
Molecular Weight: 285.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609335-22-0 |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29g/mol |
| IUPAC Name | 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C16H15NO4/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3 |
| Standard InChI Key | LSRSKTDYXLLLPU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
| Canonical SMILES | COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Introduction
Molecular Characteristics
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Functional Groups:
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Benzoxazole core (heterocyclic aromatic system).
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Ether (-O-) linkage in the side chain.
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Methoxy (-OCH₃) group attached to the phenyl ring.
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Molecular Weight: Calculated based on its structure.
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Chemical Properties:
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Likely exhibits moderate polarity due to the ether and methoxy groups.
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Aromaticity contributes to stability.
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General Synthetic Route
The synthesis of compounds like this typically involves:
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Formation of the Benzoxazole Core:
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Cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives (e.g., esters or acid chlorides).
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Introduction of the Side Chain:
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Alkylation of the benzoxazole core using a suitable alkyl halide containing the 4-methoxyphenoxy group.
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Example Reaction Scheme
An example synthetic route could involve:
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Reacting o-aminophenol with ethyl chloroformate to form the benzoxazole core.
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Subsequent reaction with a halogenated ether derivative such as 4-methoxyphenoxyethyl chloride.
Spectroscopic Techniques
To confirm the structure, the following methods are typically employed:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR for functional group identification and connectivity.
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Infrared (IR) Spectroscopy:
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Characteristic peaks for C=O (ketone), aromatic C=C, and C-O-C ether bonds.
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Mass Spectrometry (MS):
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Molecular ion peak for molecular weight determination.
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Crystallographic Studies
X-ray crystallography can provide precise details about bond lengths, angles, and spatial arrangement.
Pharmaceutical Relevance
Compounds with benzoxazole cores are known for their biological activity, including:
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Antimicrobial properties.
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Potential as anti-inflammatory or anticancer agents due to their heterocyclic nature.
Material Science Applications
The compound's aromatic and heterocyclic features may make it useful in:
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Organic semiconductors.
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Photonic materials.
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